molecular formula C19H38O B13686353 2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane

2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane

Cat. No.: B13686353
M. Wt: 282.5 g/mol
InChI Key: JCBKDEPTGAMOKJ-UHFFFAOYSA-N
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Description

2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane is a complex organic compound characterized by its unique structure, which includes an oxirane ring and a long alkyl chain with multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 2-Methyl-2-(4,8,12-trimethyltridecyl)alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic systems, such as titanium silicalite-1 (TS-1) catalysts, can be employed to facilitate the epoxidation reaction, providing a more sustainable and cost-effective approach.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Diols: Formed through ring-opening oxidation.

    Alcohols: Resulting from reduction reactions.

    Functionalized Derivatives: Produced via nucleophilic substitution.

Scientific Research Applications

2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. This reactivity underlies its biological activity and its use in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane is unique due to its oxirane ring, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity, such as in the synthesis of epoxide-containing polymers and in geochemical biomarker studies.

Properties

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

IUPAC Name

2-methyl-2-(4,8,12-trimethyltridecyl)oxirane

InChI

InChI=1S/C19H38O/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20-19/h16-18H,6-15H2,1-5H3

InChI Key

JCBKDEPTGAMOKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(CO1)C

Origin of Product

United States

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